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Compound of Interest

Compound Name: d-Camphoric acid

Cat. No.: B3433735

For researchers, scientists, and professionals in drug development, a thorough understanding
of the three-dimensional structure of chiral molecules like d-(+)-camphoric acid is paramount
for designing novel therapeutics and functional materials. This in-depth technical guide
provides a comprehensive overview of the crystal structure of d-(+)-camphoric acid, detailing
the precise spatial arrangement of its atoms as determined by single-crystal X-ray diffraction.

d-(+)-Camphoric acid, a naturally derived chiral dicarboxylic acid, is a versatile building block in
organic synthesis and materials science. Its rigid bicyclic structure and well-defined
stereochemistry make it an invaluable tool for applications ranging from the synthesis of chiral
catalysts to its use as a resolving agent for racemic mixtures. The solid-state packing and
intermolecular interactions of d-(+)-camphoric acid, dictated by its crystal structure, are crucial
for its physical properties and its behavior in the solid phase.

Crystallographic Data Summary

The crystal structure of d-(+)-camphoric acid has been determined and the crystallographic
data have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the
deposition number 205190. The key crystallographic parameters are summarized in the table
below for easy reference and comparison.
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Parameter Value
Chemical Formula C10H1604
Formula Weight 200.23 g/mol
Crystal System Monoclinic
Space Group P21

Unit Cell Dimensions

a 6.963(2) A

b 11.253(3) A
C 7.014(2) A

a 90°

B 115.21(3)°

y 90°

Volume 496.6(2) A3
A 2

Data Collection

Temperature 293(2) K
Radiation MoKa (A = 0.71073 A)
Refinement

R-factor (%) 4.8

CCDC Deposition Number 205190

Experimental Protocols

The determination of the crystal structure of d-(+)-camphoric acid involved a series of precise
experimental procedures, from crystal growth to data analysis. The following sections provide a
detailed methodology for the key experiments performed.
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Crystal Growth

Single crystals of d-(+)-camphoric acid suitable for X-ray diffraction analysis were grown by

slow evaporation of a saturated solution of the compound in an appropriate solvent.

Sample Purity: High-purity d-(+)-camphoric acid was used as the starting material.

Solvent Selection: A suitable solvent or solvent mixture was chosen in which d-(+)-camphoric
acid exhibits moderate solubility and a tendency to form well-ordered crystals upon slow
solvent removal.

Crystallization: A saturated solution was prepared by dissolving the compound in the chosen
solvent at a slightly elevated temperature. The solution was then filtered to remove any
insoluble impurities and allowed to cool slowly to room temperature. The container was
loosely covered to allow for slow evaporation of the solvent over a period of several days to
weeks, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal was selected and mounted on a goniometer head of a diffractometer

for data collection.

Crystal Mounting: A single crystal of appropriate size and quality was carefully selected
under a microscope and mounted on a glass fiber or a cryoloop.

Diffractometer: Data were collected on an automated four-circle diffractometer equipped with
a graphite monochromator and a scintillation counter or a modern CCD/CMOS detector.

Data Collection Parameters: The crystal was maintained at a constant temperature of 293(2)
K during data collection. Molybdenum Ka radiation (A = 0.71073 A) was used as the X-ray
source. A series of diffraction images were collected over a range of crystal orientations
using w-scans.

Data Processing: The collected diffraction images were processed to integrate the reflection
intensities and apply corrections for Lorentz and polarization effects. An empirical absorption
correction was also applied.
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Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares
on F2.

e Structure Solution: The initial atomic positions were determined from the diffraction data
using direct methods implemented in a standard crystallographic software package.

o Structure Refinement: The structural model was refined by full-matrix least-squares
techniques. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were
placed in calculated positions and refined using a riding model. The final refinement
converged to a low R-factor, indicating a good agreement between the observed and
calculated structure factors.

o Data Validation: The final refined structure was validated using tools such as CHECKCIF to
ensure the quality and correctness of the crystallographic model.

Experimental Workflow Visualization

The logical flow of the experimental process for determining the crystal structure of d-(+)-
camphoric acid is illustrated in the following diagram.
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Caption: Experimental workflow for the crystal structure determination of d-(+)-camphoric acid.
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¢ To cite this document: BenchChem. [Unveiling the Solid-State Architecture of d-(+)-
Camphoric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3433735#crystal-structure-of-d-camphoric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b3433735#crystal-structure-of-d-camphoric-acid
https://www.benchchem.com/product/b3433735#crystal-structure-of-d-camphoric-acid
https://www.benchchem.com/product/b3433735#crystal-structure-of-d-camphoric-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3433735?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

